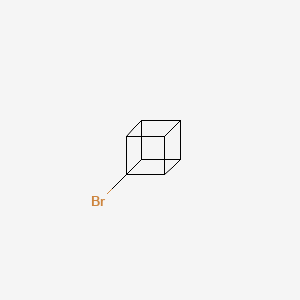
Bromocubane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromocubane is a fascinating compound with the molecular formula C₈H₇Br . It is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The unique geometry of this compound makes it an interesting subject for research in various fields of chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromocubane can be synthesized through several methods. One common approach involves the bromination of cubane. The process typically uses bromine (Br₂) in the presence of a catalyst or under specific reaction conditions to achieve the desired substitution .
Industrial Production Methods: While this compound is primarily synthesized in research laboratories, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: Bromocubane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles like hydroxide (OH⁻), cyanide (CN⁻), and amines can react with this compound in substitution reactions.
Oxidizing Agents: Agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can oxidize this compound.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents used in reactions with this compound.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cubanes, while oxidation and reduction can produce different oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Bromocubane has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other cubane derivatives and studying the effects of strain in molecular structures.
Materials Science: this compound’s unique geometry makes it a candidate for developing novel materials with specific properties.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound derivatives, including their use as pharmaceuticals or biochemical probes
Wirkmechanismus
The mechanism by which bromocubane exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced .
Vergleich Mit ähnlichen Verbindungen
Cubane: The parent hydrocarbon of bromocubane, known for its cubic structure and high strain energy.
Octanitrocubane: A highly nitrated derivative of cubane, studied for its potential as a high-energy material.
Tetrahedrane: Another strained hydrocarbon with a tetrahedral structure, similar in its high strain energy and unique properties.
Uniqueness of this compound: this compound stands out due to the presence of the bromine atom, which introduces unique reactivity and potential for further functionalization. Its strained cubic structure also makes it an intriguing subject for studying the effects of molecular strain on chemical reactivity and stability .
Eigenschaften
CAS-Nummer |
59346-69-9 |
|---|---|
Molekularformel |
C8H7Br |
Molekulargewicht |
183.04 g/mol |
IUPAC-Name |
1-bromocubane |
InChI |
InChI=1S/C8H7Br/c9-8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H |
InChI-Schlüssel |
GCQYIRWYCIIVNE-UHFFFAOYSA-N |
Kanonische SMILES |
C12C3C4C1C5C2C3C45Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14611930.png)


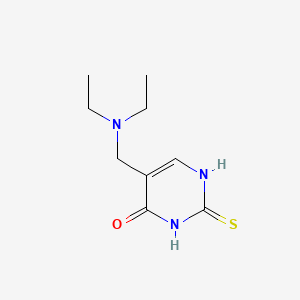
![4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611961.png)
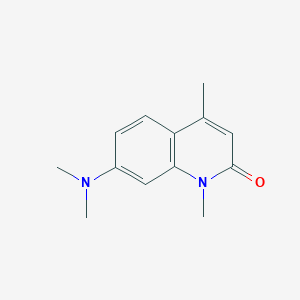
![1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14611969.png)
![3-Oxo-N-phenyl-2-[(E)-(pyridin-3-yl)diazenyl]butanamide](/img/structure/B14611978.png)
![3-(4-Chlorophenyl)-6,8-dimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14611985.png)
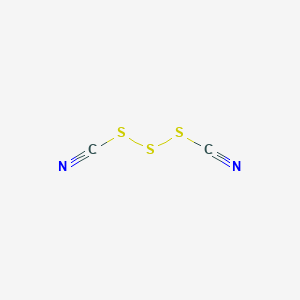


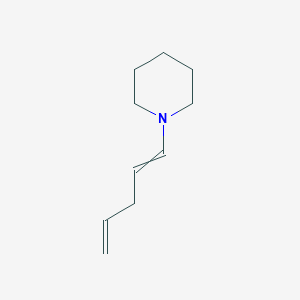
![Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro-](/img/structure/B14612003.png)
